Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
Description
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a fused triazole-pyrimidine core. Its molecular formula is C₁₀H₁₂N₄O₂ (derived from the free acid form, C₈H₈N₄O₂, with ethyl esterification) and a molecular weight of 220.23 g/mol . Key structural features include:
Properties
IUPAC Name |
ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-9(15)8-12-13-10-11-6(2)5-7(3)14(8)10/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCMKFLGFPZKKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C(=CC(=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650608 | |
| Record name | Ethyl 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-08-0 | |
| Record name | Ethyl 5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3-Ethoxycarbonyl-2-hydrazinylpyrimidines
One common approach to synthesize triazolo[4,3-a]pyrimidines involves the cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines. This method relies on the intramolecular cyclization of hydrazinyl-substituted pyrimidines with suitable reagents such as carbon disulfide, ethyl chloroformate, triethylorthoformate, or acetic anhydride to form the fused triazolo ring system.
Reaction Scheme:
3-ethoxycarbonyl-2-hydrazinylpyrimidine undergoes cyclization under reflux with reagents like ethyl chloroformate, leading to the formation of the triazolo[4,3-a]pyrimidine core (Scheme 1 in).-
- The reaction typically proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the reagent.
- Cyclization is generally performed under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
- Yields are moderate to good depending on the reagent and conditions.
-
- Straightforward and relatively mild conditions.
- Allows introduction of various substituents at the 5 and 7 positions by modifying the starting pyrimidine.
Dipolar 1,3-Addition of Nitrile Imides to Tetrahydropyrimidin-2-thiones
Another sophisticated method involves the dipolar 1,3-addition of nitrile imides (generated in situ from hydrazonoyl halides and triethylamine) to 1,2,3,4-tetrahydropyrimidin-2-thiones at the C=S bond, followed by a Smiles rearrangement with loss of hydrogen sulfide.
Reaction Scheme:
Hydrazonoyl halide + triethylamine → nitrile imide (in situ)
Nitrile imide + tetrahydropyrimidin-2-thione → intermediate → Smiles rearrangement → triazolo[4,3-a]pyrimidine derivative (Scheme 3 in).-
- The reaction proceeds via a dipolar cycloaddition mechanism.
- The Smiles rearrangement is crucial for ring closure and elimination of hydrogen sulfide.
- This method allows access to diverse substitution patterns.
-
- Provides a route to triazolo[4,3-a]pyrimidines with different heteroatoms and substituents.
- Can be conducted under relatively mild conditions.
Condensation of Pyrimidine Derivatives with Hydrazonoyl Chlorides
A multi-step approach involves the condensation of pyrimidine-thioxo derivatives with hydrazonoyl chlorides to afford intermediates that cyclize to form triazolopyrimidine derivatives.
Example:
Quinoline-pyrido[2,3-d]pyrimidinone derivatives reacted with hydrazonoyl chlorides yield quinoline-pyrido-triazolopyrimidinones in high yields (69-90%) under moderate conditions.-
- Typically involves refluxing in solvents like acetic acid or 1,4-dioxane for extended periods (e.g., 20 h).
- Monitoring by TLC to ensure completion.
-
- Products are purified by crystallization or column chromatography.
- Verified by IR, NMR, and mass spectrometry.
One-Pot Procedures and Microwave-Assisted Synthesis
Recent developments include one-pot and microwave-assisted syntheses for fused pyrimidine derivatives, which can be adapted for triazolopyrimidines.
One-Pot Method:
Sequential addition of reactants under controlled temperature conditions allows formation of the triazolo ring without isolation of intermediates.-
- Accelerates reaction times significantly.
- Provides higher yields and purities.
- Useful for library generation of related compounds.
Representative Experimental Procedure for Related Ethyl Ester Derivatives
While direct procedures for ethyl 5,7-dimethyl-triazolo[4,3-a]pyrimidine-3-carboxylate are limited, analogous compounds such as ethyl 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-3-carboxylate have been synthesized as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. | Benzaldehyde (2 mmol), ethyl 3-amino-1H-pyrazole-4-carboxylate (2 mmol), DTBP (6 mmol), DCE solvent, 130°C, 24 h in pressure tube | Formation of intermediate pyrazolopyrimidine ester, 69% yield |
| 2. | Purification by extraction and silica gel chromatography | Yellow solid product isolated |
| 3. | Further functionalization via reaction with benzimidamide hydrochloride and sulfur in DMSO at 130°C for 12 h | Formation of fused triazolopyrimidine derivatives with 89% yield |
This methodology exemplifies the use of condensation and cyclization steps under elevated temperatures and pressure to achieve fused heterocyclic esters structurally related to the target compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization of 3-ethoxycarbonyl-2-hydrazinylpyrimidines | 3-ethoxycarbonyl-2-hydrazinylpyrimidine | Carbon disulfide, ethyl chloroformate, acetic anhydride | Reflux in ethanol or acetic acid | Moderate to good | Direct ring closure, mild conditions |
| Dipolar 1,3-addition and Smiles rearrangement | Hydrazonoyl halide, tetrahydropyrimidin-2-thione | Triethylamine | Room temp to reflux | Moderate | In situ nitrile imide generation |
| Condensation with hydrazonoyl chlorides | Pyrimidine-thioxo derivatives | Hydrazonoyl chlorides | Reflux in acetic acid or dioxane | 69-90% | Multi-step, high efficiency |
| One-pot and microwave-assisted synthesis | Various pyrimidine precursors | Catalysts, solvents | Microwave heating or controlled temp | High | Rapid synthesis, scalable |
| Condensation and cyclization for ethyl esters | Aldehydes, amino-pyrazole esters | DTBP, DCE, sulfur, base | Elevated temp, pressure tube | 69-89% | Applicable to related esters |
Research Findings and Notes
- The choice of reagents and conditions significantly impacts the yield and purity of the triazolopyrimidine derivatives.
- Cyclization reactions involving hydrazinylpyrimidines are versatile and allow for structural diversity by varying substituents on the pyrimidine ring.
- Dipolar cycloaddition routes provide access to triazolopyrimidines with different heteroatoms and functionalities, expanding the chemical space.
- The use of microwave-assisted synthesis and one-pot methods enhances the efficiency and scalability of the preparation.
- Spectroscopic methods such as IR, 1H and 13C NMR, and mass spectrometry are essential for confirming the structure of the synthesized compounds.
- The presence of ethyl ester functionality at position 3 is typically introduced via starting materials like ethyl 3-amino or ethyl 3-hydrazinylpyrimidines.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including antitumor and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Substituent Variations and Physicochemical Properties
Key Observations :
- Substituent Position : The target compound’s 5,7-dimethyl groups enhance steric hindrance and electron-donating effects compared to analogs with 7-ethyl or 1-aryl substitutions .
- Biological Activity : Fluorinated derivatives (e.g., 13b) exhibit antimicrobial properties, while ethyl-substituted analogs (e.g., 14b) show antihypertensive effects .
Key Observations :
Biological Activity
Ethyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of the Compound
This compound is classified under triazolopyrimidines. Its unique structure includes a triazole ring fused to a pyrimidine ring, which contributes to its biological properties. The compound is synthesized through various methods, typically involving the cyclization of 3,5-diamino-1,2,4-triazole with ethyl acetoacetate under specific conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors involved in critical pathways. For example:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which are crucial in signaling pathways related to cell growth and proliferation.
- Receptor Modulation : It may also function as an agonist or antagonist for specific receptors involved in inflammatory responses and other physiological processes.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further development as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.
Antitumor Activity
The compound has been evaluated for its antitumor potential. Studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific pathways affected include those involved in tumor growth and metastasis .
Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. This activity is likely mediated through the modulation of pro-inflammatory cytokines and pathways associated with inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticonvulsant Activity : A study reported that derivatives of triazolopyrimidines exhibited anticonvulsant properties in animal models. The structure-activity relationship indicated that modifications to the triazole ring could enhance efficacy against seizures induced by maximal electroshock (MES) tests .
- Toxicity Assessments : Neurotoxicity evaluations using rotarod tests demonstrated that certain derivatives showed lower toxicity compared to established antiepileptic drugs like carbamazepine. This suggests a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique attributes of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 5,7-Dimethyl-s-triazolo[1,5-a]pyrimidine | Antitumor | Lacks ethyl ester group |
| 7-Ethyl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine | Antimicrobial | Different substituents affect solubility |
| Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate | Antifungal | Different heterocyclic structure |
The presence of the ethyl ester functional group in this compound influences its solubility and reactivity compared to other triazolopyrimidine derivatives.
Q & A
Q. Basic Characterization Techniques
- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. For instance, the methyl groups at positions 5 and 7 appear as distinct singlets in H NMR, while the ester carbonyl resonates near 165 ppm in C NMR .
- Mass Spectrometry (HRMS) : Used to verify molecular weight (e.g., [M+H]⁺ at m/z 276.1254 for C₁₃H₁₄N₃O₃) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for triazolo[4,3-a]pyrimidine derivatives in and .
How can researchers address regioselectivity challenges during cyclization?
Advanced Mechanistic Analysis
Regioselectivity in cyclization can lead to isomer formation. Key strategies include:
- Reaction Optimization : Elevated temperatures (e.g., 60°C) or prolonged reaction times may favor thermodynamically stable isomers via Dimroth rearrangements, as observed in .
- Spectroscopic Validation : Use H-N HMBC NMR to confirm nitrogen connectivity in ambiguous cases .
- Computational Modeling : DFT calculations predict transition states to rationalize preferred pathways .
What computational methods predict the compound’s biological activity?
Q. Advanced Methodological Approach
- Molecular Docking : Screen against target proteins (e.g., HSF1 or tumor-associated enzymes) using software like AutoDock Vina. highlights triazolo[4,3-a]pyrimidines as HSF1 inducers, validated via docking scores .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with bioactivity data from in vitro assays .
What in vitro models are used to evaluate its antitumor efficacy?
Q. Biological Evaluation Methodology
- Cell Line Screening : Test against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using MTT assays. Derivatives in showed IC₅₀ values comparable to doxorubicin, with pyridotriazolopyrimidines exhibiting enhanced activity .
- Mechanistic Studies : Assess apoptosis via flow cytometry (Annexin V staining) or mitochondrial membrane potential assays .
How are contradictions in synthetic yields resolved across studies?
Data Contradiction Analysis
Discrepancies in yields (e.g., 19–93% in and ) often arise from:
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) improve cyclization efficiency by stabilizing intermediates .
- Catalyst Choice : p-TsOH·H₂O vs. acetic acid alters reaction kinetics, as noted in and .
- Purification Methods : Chromatography vs. recrystallization impacts isolated yields .
What strategies optimize the synthesis of phosphonylated derivatives?
Q. Advanced Synthetic Chemistry
- Phosphonate Introduction : React chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile/K₂CO₃ at RT (Scheme 5, ). Monitor via P NMR (δ 18–23 ppm) .
- Isomer Control : Boiling the reaction mixture post-cyclization converts [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines via Dimroth rearrangement .
How is the compound’s stability assessed under physiological conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
